molecular formula C9H10N2O2 B14038326 4-Amino-5-nitroindane

4-Amino-5-nitroindane

Cat. No.: B14038326
M. Wt: 178.19 g/mol
InChI Key: VGFXLJPBQBEUQH-UHFFFAOYSA-N
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Description

4-Amino-5-nitroindane is an organic compound that belongs to the class of nitroindanes It is characterized by the presence of an amino group at the fourth position and a nitro group at the fifth position on the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-nitroindane typically involves the nitration of indane, followed by the reduction of the nitro group to an amino group. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the indane ring . The subsequent reduction of the nitro group to an amino group can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-nitroindane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents such as sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Reduction: 4-Aminoindane.

    Oxidation: Various oxidation products depending on the specific conditions.

    Substitution: A wide range of substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of 4-Amino-5-nitroindane involves its interaction with various molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The specific molecular targets and pathways involved depend on the context of its application and the specific reactions it undergoes.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5-nitro-2,3-dihydro-1H-inden-4-amine

InChI

InChI=1S/C9H10N2O2/c10-9-7-3-1-2-6(7)4-5-8(9)11(12)13/h4-5H,1-3,10H2

InChI Key

VGFXLJPBQBEUQH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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